(3R)-piperidine-3-thiol hydrochloride
Description
(3R)-Piperidine-3-thiol hydrochloride is a chiral piperidine derivative characterized by a thiol (-SH) group at the 3-position of the piperidine ring and a hydrochloride salt. This compound’s stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing enzyme inhibitors, prodrugs, or ligands targeting sulfur-containing biological systems.
Properties
CAS No. |
2200475-32-5 |
|---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-piperidine-3-thiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the hydrogenation of pyridine or the cyclization of appropriate precursors.
Thiol Group Introduction: The thiol group is introduced at the third carbon atom of the piperidine ring. This can be done through nucleophilic substitution reactions where a suitable thiolating agent reacts with a precursor compound.
Hydrochloride Formation: The final step involves the conversion of the free thiol compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: (3R)-Piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Result from reduction reactions.
Various Derivatives: Produced through substitution reactions.
Scientific Research Applications
(3R)-Piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-piperidine-3-thiol hydrochloride involves its interaction with various molecular targets:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site thiol groups, altering their activity.
Redox Reactions: The thiol group can undergo redox reactions, influencing cellular redox balance and signaling.
Comparison with Similar Compounds
Key Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
